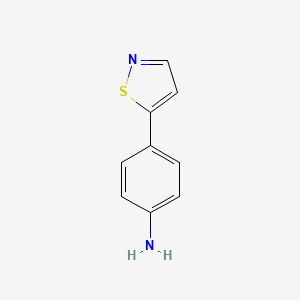
4-(异噻唑-5-基)苯胺
描述
“4-(Isothiazol-5-yl)aniline” is an organic compound with the molecular formula C9H8N2S . It has an average mass of 176.238 Da and a monoisotopic mass of 176.040817 Da .
Molecular Structure Analysis
The molecular structure of “4-(Isothiazol-5-yl)aniline” consists of a benzene ring attached to an isothiazole ring via an amine group . The isothiazole ring is a five-membered heterocycle containing three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
Isothiazoles are significant topics of heterocyclic compounds as they are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . They find vast application in the search for alternative synthetic strategies and the development of novel molecular structures .Physical And Chemical Properties Analysis
“4-(Isothiazol-5-yl)aniline” is an organic compound with the molecular formula C9H8N2S . It has an average mass of 176.238 Da and a monoisotopic mass of 176.040817 Da .科学研究应用
电化学合成和应用
- 电化学聚合物合成:基于4-(2,3-二氢噻吩[3,4-6][1,4][二噁唑-5-基)苯胺在水溶液中电化学合成了一种新型聚合物。通过各种光谱和显微技术对这种聚合物进行表征,显示出作为染料敏化太阳能电池对电极的潜力,表现出比传统的铂对电极更高的能量转换效率(Shahhosseini et al., 2016)。
有机电致发光材料
- 发光非晶分子材料:开发了一类颜色可调的发光非晶分子材料,包括与4-(异噻唑-5-基)苯胺相关的化合物。这些材料具有可逆氧化还原、强烈荧光和形成稳定非晶玻璃等理想特性,使它们成为有机电致发光器件的优秀候选材料(Doi et al., 2003)。
有机半导体和光伏应用
- 苯基寡噻吩衍生物:研究了含有与4-(异噻唑-5-基)苯胺相关的乙炔间隔的苯基寡噻吩衍生物,揭示了它们作为有机半导体材料的潜力。这些化合物表现出良好的热稳定性,适合光伏应用的电化学性质,以及H-聚集表明强烈的分子间相互作用,这对于有机薄膜和光伏器件应用至关重要(Niu et al., 2013)。
有机合成和功能材料
- 异噻唑盐中的苯胺交换:研究了与4-(异噻唑-5-基)苯胺结构相关的4,5-二苯基取代的N-芳基异噻唑盐,揭示了苯胺交换反应的见解。这些反应受供体和受体取代基的影响,为合成具有潜在应用于材料科学和有机合成的各种N-芳基异噻唑盐开辟了途径(Wolf et al., 2008)。
作用机制
Target of Action
Compounds containing the isothiazole nucleus, such as 4-(isothiazol-5-yl)aniline, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazoles, which include isothiazoles, have been found in many potent biologically active compounds . These compounds can influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiazoles, including isothiazoles, are found in many potent biologically active compounds . These compounds can have various effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
The action, efficacy, and stability of 4-(Isothiazol-5-yl)aniline can be influenced by various environmental factors. For instance, soil organic components can influence the adsorption mechanism of aniline, a compound structurally similar to 4-(Isothiazol-5-yl)aniline . Furthermore, isothiazolinones, which include isothiazoles, are known to pose ecotoxicological hazards, and their use is restricted by EU legislation due to their strong sensitizing properties, producing skin irritations and allergies .
生化分析
Biochemical Properties
4-(Isothiazol-5-yl)aniline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase (COX) and aldose reductase . These interactions are crucial as they can inhibit or activate the enzymes, thereby influencing biochemical pathways. For instance, the inhibition of cyclooxygenase by 4-(Isothiazol-5-yl)aniline can lead to anti-inflammatory effects .
Cellular Effects
The effects of 4-(Isothiazol-5-yl)aniline on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce morphological changes in cells and impair cellular thiol reduction potential . Additionally, it has been noted to affect the activity of glutathione reductase in human liver cell lines .
Molecular Mechanism
At the molecular level, 4-(Isothiazol-5-yl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cyclooxygenase results in the inhibition of this enzyme, which is essential for the conversion of arachidonic acid into prostaglandins . This inhibition is a key mechanism underlying its anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Isothiazol-5-yl)aniline have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that isothiazole derivatives, including 4-(Isothiazol-5-yl)aniline, are stable in acidic media but may degrade under alkaline conditions . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of 4-(Isothiazol-5-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(Isothiazol-5-yl)aniline is involved in various metabolic pathways. It interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which are crucial for the metabolism of aniline derivatives . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Isothiazol-5-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these proteins . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
4-(Isothiazol-5-yl)aniline exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
属性
IUPAC Name |
4-(1,2-thiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIJGWGVSCJHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702394 | |
| Record name | 4-(1,2-Thiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904085-99-0 | |
| Record name | 4-(1,2-Thiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



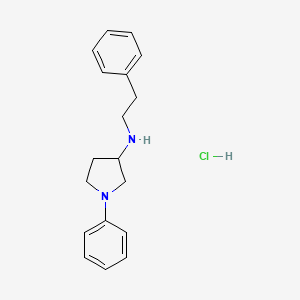
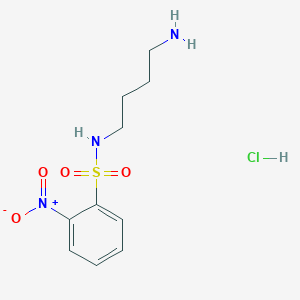
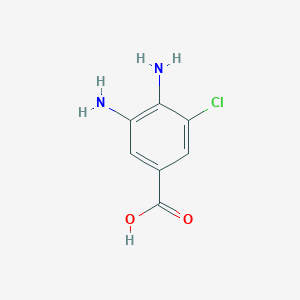
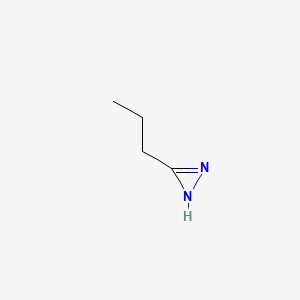
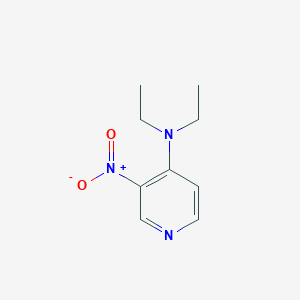


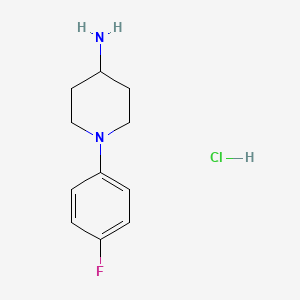
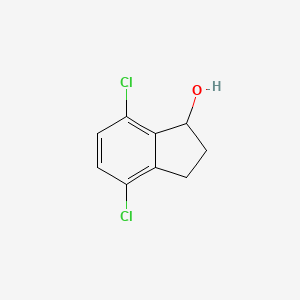

![1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/no-structure.png)
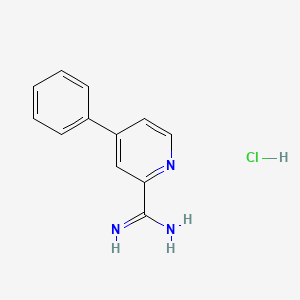
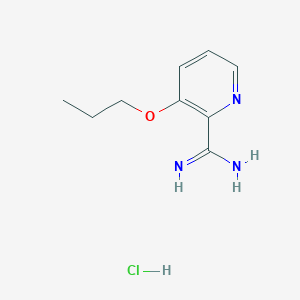
![1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)](/img/structure/B1505330.png)